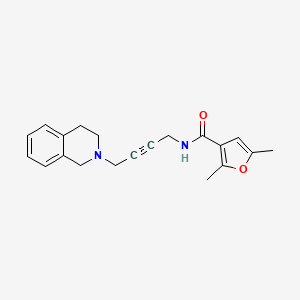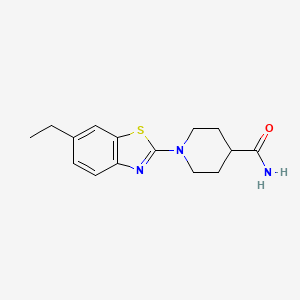
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented . More research is needed to understand the specific reactions involving “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented . More research is needed to determine these properties.科学的研究の応用
Buffer Interactions and Solubility Studies
Research on related buffers such as Tris(hydroxymethyl)aminomethane and its derivatives has provided insights into the solubilities and transfer free energies of these compounds from water to aqueous ethanol solutions. Such studies are crucial for pH control in physiological regions, highlighting the significance of understanding solubility and interaction behaviors for scientific applications (Taha & Lee, 2010).
Crystal Structure Analysis
The crystal structure analysis of N-methylmethanesulfonamide at low temperatures offers insights into the conformation and structural aspects of methanesulfonamide derivatives. This type of research is fundamental for the development of new compounds with potential scientific and industrial applications (Higgs et al., 2002).
Synthetic Organic Chemistry
The synthesis of various vinylsulfones and vinylsulfonamides, which include methanesulfonamide derivatives, has shown a wide range of biological activities. These compounds are frequently used in synthetic organic chemistry for their active roles in different chemical reactions, demonstrating the versatility of sulfonamide derivatives in scientific research (2020).
Antibacterial Activity of Sulfonamide Derivatives
Studies on sulfonamide compounds and their metal complexes have revealed antibacterial activities against both gram-positive and gram-negative bacteria. This research underlines the potential of sulfonamide derivatives in developing new antibacterial agents (Özdemir et al., 2009).
Electrolyte Development for Rechargeable Batteries
Research into new sulfone electrolytes, including those with cycloalkyl groups, has explored their use as solvents for rechargeable lithium batteries. This work contributes to the development of battery technologies by identifying solvents with high electrochemical windows and suitable conductivities (Sun & Angell, 2004).
Safety and Hazards
将来の方向性
The future directions for research on “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . Additionally, the potential applications of this compound in various industries such as pharmaceutical and food industries could be explored .
特性
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(12(2,10)11)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSISBNWKGGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)
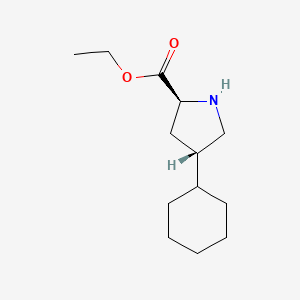
![2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)

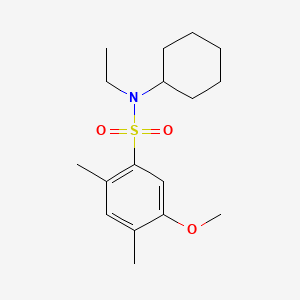
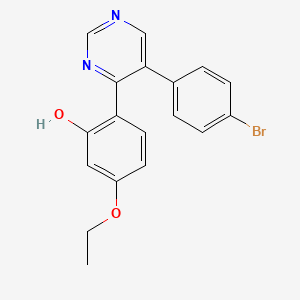

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)
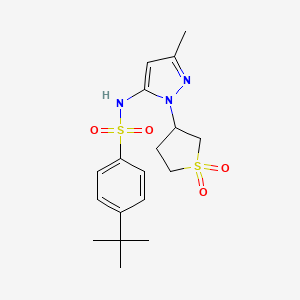

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)
